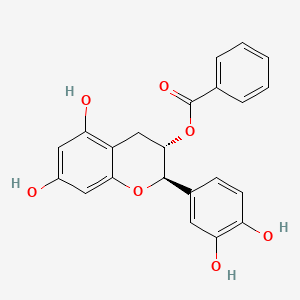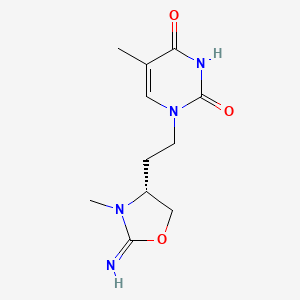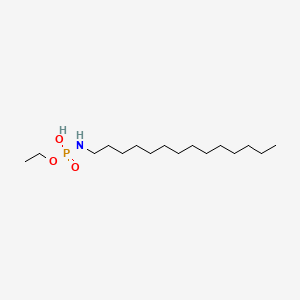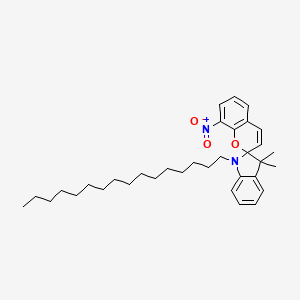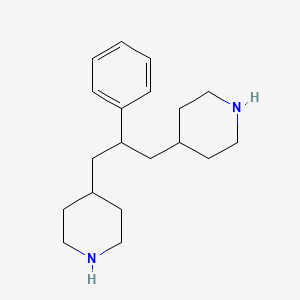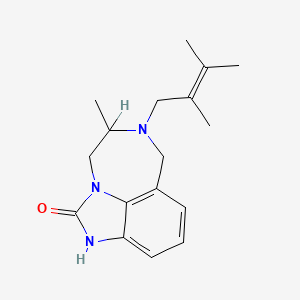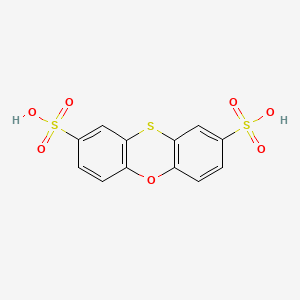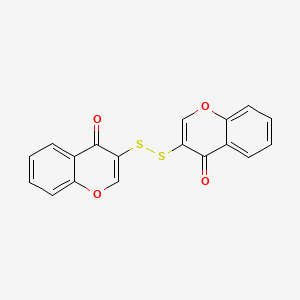![molecular formula C21H26N6O5 B12802866 2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid CAS No. 95343-00-3](/img/structure/B12802866.png)
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline moiety, making it a subject of interest in medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with L-Glutamic Acid: The quinazoline derivative is then coupled with L-Glutamic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known antineoplastic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to a reduction in cell proliferation, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar mechanism of action.
Aminopterin: Another folic acid derivative with antineoplastic properties.
Pemetrexed: A multi-targeted antifolate with applications in cancer treatment.
Uniqueness
L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Numéro CAS |
95343-00-3 |
|---|---|
Formule moléculaire |
C21H26N6O5 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H26N6O5/c22-18-14-9-11(1-6-15(14)26-21(23)27-18)10-24-13-4-2-12(3-5-13)19(30)25-16(20(31)32)7-8-17(28)29/h2-5,11,16,24H,1,6-10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27) |
Clé InChI |
TYOWJZPXJKBXTL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


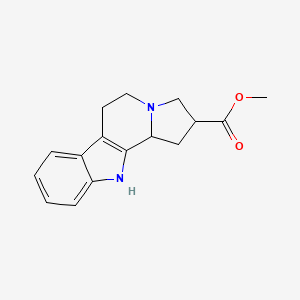
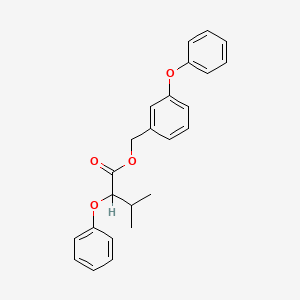
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
